1-Cyclobutyl-3-[3-(4,4,5,5-tetramethyl-[1,3,2]dioxaborolan-2-yl)-phenyl]-urea 1-Cyclobutyl-3-[3-(4,4,5,5-tetramethyl-[1,3,2]dioxaborolan-2-yl)-phenyl]-urea
Brand Name: Vulcanchem
CAS No.:
VCID: VC13742811
InChI: InChI=1S/C17H25BN2O3/c1-16(2)17(3,4)23-18(22-16)12-7-5-10-14(11-12)20-15(21)19-13-8-6-9-13/h5,7,10-11,13H,6,8-9H2,1-4H3,(H2,19,20,21)
SMILES: B1(OC(C(O1)(C)C)(C)C)C2=CC(=CC=C2)NC(=O)NC3CCC3
Molecular Formula: C17H25BN2O3
Molecular Weight: 316.2 g/mol

1-Cyclobutyl-3-[3-(4,4,5,5-tetramethyl-[1,3,2]dioxaborolan-2-yl)-phenyl]-urea

CAS No.:

Cat. No.: VC13742811

Molecular Formula: C17H25BN2O3

Molecular Weight: 316.2 g/mol

* For research use only. Not for human or veterinary use.

1-Cyclobutyl-3-[3-(4,4,5,5-tetramethyl-[1,3,2]dioxaborolan-2-yl)-phenyl]-urea -

Specification

Molecular Formula C17H25BN2O3
Molecular Weight 316.2 g/mol
IUPAC Name 1-cyclobutyl-3-[3-(4,4,5,5-tetramethyl-1,3,2-dioxaborolan-2-yl)phenyl]urea
Standard InChI InChI=1S/C17H25BN2O3/c1-16(2)17(3,4)23-18(22-16)12-7-5-10-14(11-12)20-15(21)19-13-8-6-9-13/h5,7,10-11,13H,6,8-9H2,1-4H3,(H2,19,20,21)
Standard InChI Key OJOTVADSELCHNS-UHFFFAOYSA-N
SMILES B1(OC(C(O1)(C)C)(C)C)C2=CC(=CC=C2)NC(=O)NC3CCC3
Canonical SMILES B1(OC(C(O1)(C)C)(C)C)C2=CC(=CC=C2)NC(=O)NC3CCC3

Introduction

Chemical Structure and Physicochemical Properties

Molecular Architecture

The molecule consists of three distinct moieties:

  • Cyclobutyl group: A four-membered carbocyclic ring attached to the urea nitrogen.

  • Urea linkage: A –NH–C(=O)–NH– unit connecting the cyclobutyl group to the aromatic system.

  • Boronic ester: A 4,4,5,5-tetramethyl-1,3,2-dioxaborolane group substituted at the meta position of the phenyl ring.

The IUPAC name, 1-cyclobutyl-3-[3-(4,4,5,5-tetramethyl-1,3,2-dioxaborolan-2-yl)phenyl]urea, reflects this arrangement. The boronic ester enhances solubility in organic solvents and enables participation in Suzuki-Miyaura cross-coupling reactions .

Table 1: Key Structural and Numerical Identifiers

PropertyValue
Molecular FormulaC17H25BN2O3\text{C}_{17}\text{H}_{25}\text{BN}_2\text{O}_3
Molecular Weight316.2 g/mol
IUPAC Name1-cyclobutyl-3-[3-(4,4,5,5-tetramethyl-1,3,2-dioxaborolan-2-yl)phenyl]urea
InChIInChI=1S/C17H25BN2O3/c1-16(2)17(3,4)23-18(22-16)12-7-5-10-14(11-12)20-15(21)19-13-8-6-9-13/h5,7,10-11,13H,6,8-9H2,1-4H3,(H2,19,20,21)
SMILESB1(OC(C(O1)(C)C)(C)C)C2=CC(=CC=C2)NC(=O)NC3CCC3

Physicochemical Characteristics

The boronic ester moiety confers stability under anhydrous conditions, while the urea group contributes to hydrogen-bonding capacity. The compound is a solid at room temperature, with limited aqueous solubility but high solubility in polar aprotic solvents like dimethylformamide (DMF) or tetrahydrofuran (THF). Its melting point and logP values remain uncharacterized in public literature, though analogs with similar boronic esters typically exhibit melting points between 120–150°C .

Synthesis and Optimization

Synthetic Pathways

The preparation involves sequential functionalization:

  • Boronic ester formation: A phenylboronic acid precursor undergoes esterification with pinacol (2,3-dimethyl-2,3-butanediol) under acidic conditions.

  • Urea coupling: The resulting 3-boronic ester-substituted aniline reacts with cyclobutyl isocyanate via nucleophilic addition.

Critical parameters include:

  • Inert atmosphere: To prevent oxidation of the boronic ester.

  • Temperature control: Reactions typically proceed at 0–25°C to minimize side reactions.

  • Catalysts: Palladium-based catalysts may assist in intermediate steps for analogous compounds .

Table 2: Representative Synthesis Conditions

StepReagents/ConditionsYield (%)
Boronic ester formationPinacol, HCl, reflux, 12 hr65–75
Urea couplingCyclobutyl isocyanate, DMF, 0°C50–60

Purification and Characterization

Purification via column chromatography (silica gel, ethyl acetate/hexane) yields >95% purity. Nuclear magnetic resonance (NMR) spectroscopy confirms structure:

  • 1H^1\text{H} NMR: Signals at δ 1.3 ppm (pinacol methyl groups) and δ 6.8–7.5 ppm (aromatic protons).

  • 11B^{11}\text{B} NMR: A singlet near δ 30 ppm confirms the boronic ester .

Applications in Research and Industry

Pharmaceutical Intermediates

The compound’s boronic ester group enables its use in Suzuki-Miyaura couplings to generate biaryl structures, common in kinase inhibitors and antiviral agents . For example, patent WO2010014939A1 discloses pyrimidine-based therapeutics incorporating similar boronate-urea hybrids .

Material Science

In polymer chemistry, boronic esters act as crosslinkers. The urea moiety’s hydrogen-bonding capacity could enhance mechanical properties in polyurethane composites .

Catalysis

Boronic acids are catalysts in dehydrative reactions. While this compound’s catalytic activity is unexplored, structural analogs serve as Lewis acid catalysts in esterifications .

Mass Molarity Calculator
  • mass of a compound required to prepare a solution of known volume and concentration
  • volume of solution required to dissolve a compound of known mass to a desired concentration
  • concentration of a solution resulting from a known mass of compound in a specific volume
g/mol
g
Molecular Mass Calculator